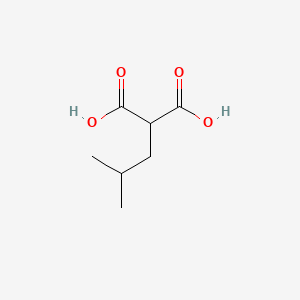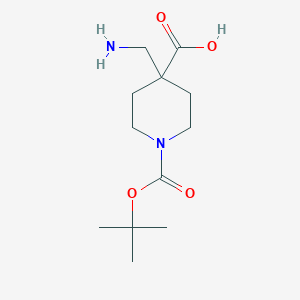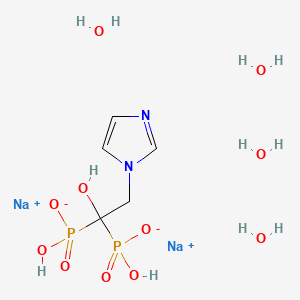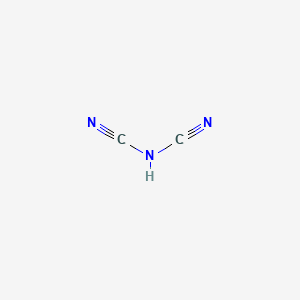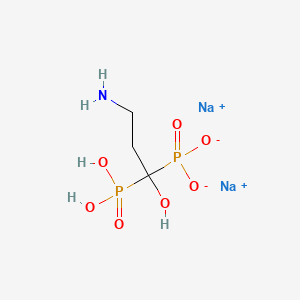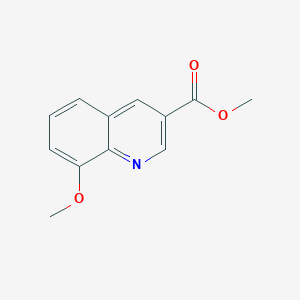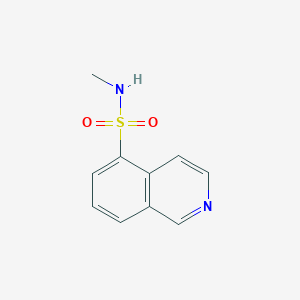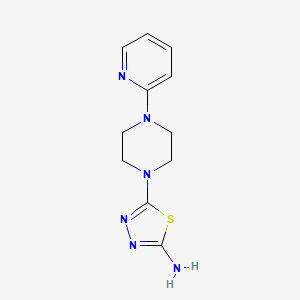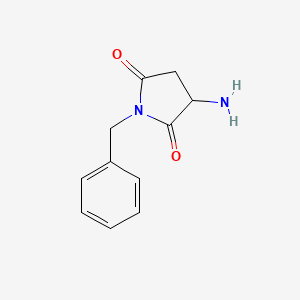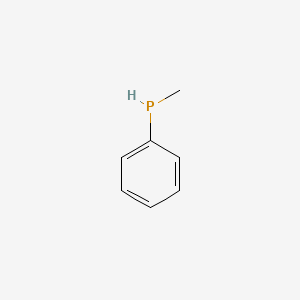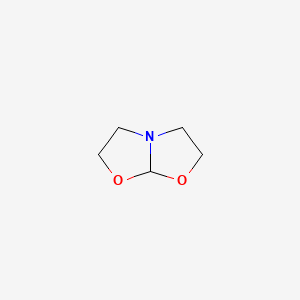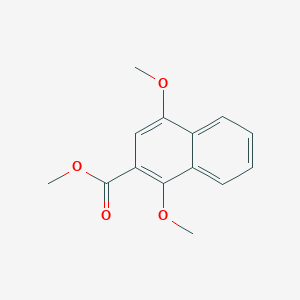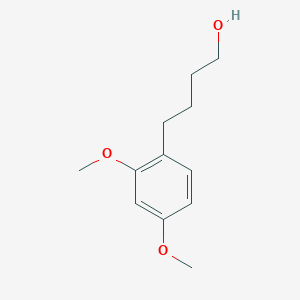
Benzenebutanol, 2,4-dimethoxy-
描述
Benzenebutanol, 2,4-dimethoxy- is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Benzenebutanol, 2,4-dimethoxy- can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-Dimethoxyphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanol, 2,4-dimethoxy- may involve catalytic hydrogenation of the corresponding ketone using a palladium or nickel catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
化学反应分析
Types of Reactions
Benzenebutanol, 2,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-(2,4-Dimethoxyphenyl)butanal or 4-(2,4-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(2,4-Dimethoxyphenyl)butane.
Substitution: 4-(2,4-Dimethoxyphenyl)butyl chloride.
科学研究应用
Benzenebutanol, 2,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of Benzenebutanol, 2,4-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the dimethoxyphenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butan-1-OL
- 4-(2,4-Dimethoxyphenyl)butan-2-one
- 4-(3,4-Dimethoxyphenyl)butan-2-one
Uniqueness
Benzenebutanol, 2,4-dimethoxy- is unique due to its specific substitution pattern on the phenyl ring and the presence of a primary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
107153-52-6 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-(2,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI 键 |
NVWFUOVOPMFJSX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCCCO)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
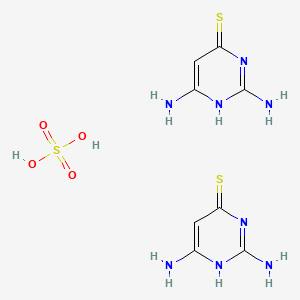
![(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B8802403.png)
